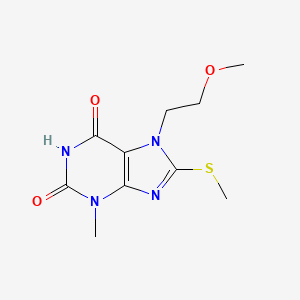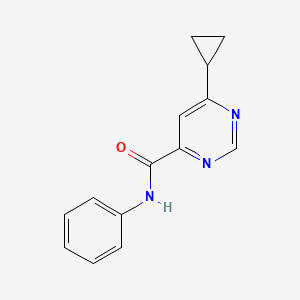
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is a synthetic quinazolinone compound that has been studied for its potential applications in medicinal chemistry. It is a cyclopropyl-containing quinazolinone derivative, which has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent, as well as a modulator of protein kinase C. Additionally, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6.
Biochemical and Physiological Effects
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one in lab experiments include its availability and low cost, as well as its wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been found to possess a wide range of properties.
Zukünftige Richtungen
The potential future directions for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one include further exploration of its anti-cancer, anti-inflammatory, anti-fungal, and anti-bacterial activities, as well as its potential applications in drug discovery. Additionally, further research should be conducted to determine the exact mechanism of action of the compound, as well as its potential applications in other therapeutic areas. Additionally, further research should be conducted to determine the long-term safety and efficacy of the compound.
Synthesemethoden
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one can be synthesized via a two-step process. The first step involves the conversion of 2-chloro-6-fluoroquinazolin-4(3H)-one to 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one by the reaction of 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one in a base-mediated reaction. The second step involves the reaction of 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with a suitable base to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDRWKWZOOROLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2820795.png)

![4-{2-(4-Ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B2820799.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)


![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)
![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)
![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)